5,7-Dimethyl-1,3-benzothiazol-2-amine is a chemical compound belonging to the class of benzothiazoles, which are characterized by a benzene ring fused to a thiazole ring. This compound is notable for its potential biological activities and applications in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents.
5,7-Dimethyl-1,3-benzothiazol-2-amine can be synthesized through various organic reactions involving substituted anilines and thiocyanates. It falls under the category of heterocyclic compounds, specifically those containing sulfur and nitrogen in their ring structure. The compound's systematic name reflects its structural features: the presence of two methyl groups at the 5 and 7 positions of the benzothiazole framework.
The synthesis of 5,7-dimethyl-1,3-benzothiazol-2-amine typically involves a multi-step process. A common method includes the reaction of substituted anilines with potassium thiocyanate in glacial acetic acid. The general procedure involves:
The synthesis can be monitored using thin-layer chromatography (TLC) to check for product formation and purity. Spectroscopic techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are utilized for characterization, confirming the structure and functional groups present in the synthesized compound .
The molecular structure of 5,7-dimethyl-1,3-benzothiazol-2-amine consists of a benzothiazole core with two methyl groups attached to the 5 and 7 positions. The thiazole ring contains nitrogen and sulfur atoms, contributing to its unique chemical properties.
Key structural data include:
5,7-Dimethyl-1,3-benzothiazol-2-amine can participate in various chemical reactions due to its functional groups:
Reactions involving this compound are often conducted under controlled conditions to optimize yield and selectivity. Analytical techniques such as high-performance liquid chromatography (HPLC) may be employed to monitor reaction progress.
The mechanism of action for 5,7-dimethyl-1,3-benzothiazol-2-amine is primarily linked to its biological activity. It has been shown to exhibit antimicrobial properties by disrupting cellular processes in target microorganisms. The exact mechanism may involve:
In vitro studies have demonstrated varying degrees of antimicrobial efficacy against different bacterial strains, highlighting its potential as a therapeutic agent .
5,7-Dimethyl-1,3-benzothiazol-2-amine typically exhibits:
The chemical properties include:
Relevant data from various studies indicate that modifications to the structure can significantly influence these properties .
5,7-Dimethyl-1,3-benzothiazol-2-amine has several applications in scientific research:
Benzothiazole, a privileged scaffold in heterocyclic chemistry, features a benzene ring fused to a thiazole moiety (containing nitrogen and sulfur atoms at positions 1 and 3). Its significance in drug discovery spans over a century, evolving from early dye chemistry to contemporary targeted therapeutics. The scaffold’s versatility was first recognized in antimicrobial and anti-inflammatory agents, but pivotal breakthroughs emerged with the identification of 2-aminobenzothiazole as a pharmacophoric nucleus. Notably, the FDA-approved drug Riluzole (for amyotrophic lateral sclerosis) highlighted benzothiazole’s potential in neurology, accelerating interest in its oncological applications [4].
The 1990s marked a turning point with systematic explorations of benzothiazole anti-tubercular activity. Derivatives demonstrated potent inhibition against Mycobacterium tuberculosis (Mtb), particularly multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains that evade first-line drugs like isoniazid and rifampicin. For example, benzothiazolylpyrimidine-5-carboxamides (e.g., compound 7g) achieved inhibitory concentrations (MIC = 0.08 μM) surpassing isoniazid (MIC = 0.2 μM) by targeting the essential mycobacterial enzyme DprE1 [1]. Concurrently, anticancer research revealed that 2-arylbenzothiazoles inhibit critical pathways like PI3K/AKT/mTOR and EGFR, driving apoptosis in lung (A549) and breast (MCF-7) cancer cells [2] [4]. This historical trajectory underscores benzothiazole’s transition from a structural curiosity to a cornerstone of targeted drug design.
Table 1: Key Benzothiazole Derivatives in Drug Development
Compound Class | Biological Target | Therapeutic Area | Significance |
---|---|---|---|
Benzothiazolylpyrimidine-5-carboxamides | DprE1 enzyme (Mtb) | Anti-tubercular | MIC values down to 0.08 μM against Mtb H37Rv [1] |
2-Arylbenzothiazoles | PI3Kγ, EGFR | Anticancer | IC₅₀ = 22.13–61.03 μM in A549/MCF-7 cells [2] |
Fluorinated 2-arylbenzothiazoles | Tumor-associated CAs | Anticancer | GI₅₀ = 0.4 μM against MCF-7 [4] |
Substituent positioning on the benzothiazole nucleus critically dictates bioactivity by modulating electronic profiles, lipophilicity, and target binding. The 5,7-dimethyl functionalization exemplifies this principle, where meta-methyl groups enhance metabolic stability and membrane penetration relative to monosubstituted analogs. Comparative studies reveal that dimethylation at C5 and C7:
In anti-tubercular applications, the 5,7-dimethyl motif elevates potency against Mtb by stabilizing interactions with DprE1’s catalytic triad (Cys387, Lys418). Molecular docking of analog 7a (MIC = 0.08 μM) confirms methyl groups augment van der Waals contacts with Tyr314 and Phe369, improving binding affinity (–8.4 kcal/mol) [1]. For anticancer activity, dimethylation synergizes with the 2-amino group to disrupt kinase signaling. Derivatives like OMS14 (incorporating 4-nitroaniline) inhibit PI3Kδ/p85α by 65% through hydrophobic burial of dimethyl groups in the ATP-binding cleft [2].
Table 2: Impact of Methyl Substitution on Benzothiazole Bioactivity
Substitution Pattern | Lipophilicity (LogP) | Target Affinity | Bioactivity Enhancement |
---|---|---|---|
Unsubstituted | 0.9–1.2 | Moderate (DprE1/PI3K) | Baseline activity (e.g., MIC ~1–5 μM for Mtb) [1] |
6-Monosubstituted | 1.3–1.7 | Improved | 2–3× lower MIC vs. unsubstituted [4] |
5,7-Dimethyl | 1.6–2.0 | High (ΔG ≤ –8 kcal/mol) | >10× potency gain (MIC ≤0.1 μM; IC₅₀ ≤25 μM) [1] [5] |
Synthetic methodologies for 5,7-dimethyl-1,3-benzothiazol-2-amine leverage acid-catalyzed cyclocondensation. Optimized routes employ 4-methyl-2-aminothiophenol with acetylacetone under reflux, achieving >75% yield via Schiff base intermediates [5]. Structure-activity relationship (SAR) studies confirm that dimethylation’s benefits are position-specific: C6-methyl analogs exhibit reduced potency due to steric clashes, underscoring the precision required in benzothiazole functionalization [4].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1